molecular formula C17H16N4O2 B2510869 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903313-54-1

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2510869
CAS No.: 1903313-54-1
M. Wt: 308.341
InChI Key: IAWXVPNYZYNELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-inflammatory/Anticancer Activity : Compounds synthesized from similar structures have been evaluated for their anti-inflammatory, analgesic, and anticancer activities. These include substituted pyrimidonaphthoimidazole and imidazopyrimidine thione derivatives (Sondhi et al., 2000).

  • Synthesis for Imaging in Parkinson's Disease : Derivatives have been synthesized for potential use as PET imaging agents in Parkinson's disease research, focusing on the LRRK2 enzyme (Wang et al., 2017).

Chemical Properties and Applications

  • Development of Low-Cost Emitters : Imidazo[1,5-a]pyridine derivatives have been synthesized for their potential as low-cost emitters with large Stokes' shifts, suggesting applications in material sciences (Volpi et al., 2017).

  • Synthesis of Extended Pi-Conjugated Systems : Research into bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems highlights the potential for innovative materials and chemical applications (Shaabani et al., 2009).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Agents : Novel pyrazole and pyrimidine derivatives have shown significant potential as antimicrobial and anticancer agents, indicating the broad scope of applications in pharmaceutical research (Hafez et al., 2016).

  • Cytotoxic Activity of Derivatives : Studies on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted derivatives have revealed insights into cytotoxic activities and CDK inhibitor activities, crucial for cancer research (Vilchis-Reyes et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling and regulation . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . Long-term exposure to this compound may result in alterations in cellular processes, such as changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . This compound may also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may interact with membrane transporters that facilitate its uptake into cells . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(21-8-3-2-6-15(21)19-12)17(22)20-10-14(11-20)23-13-5-4-7-18-9-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWXVPNYZYNELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.